Baseline HIV-1 RT Affinity: Unsubstituted Scaffold vs. Chloro-Substituted Analogs
The target compound (A1) exhibits a baseline IC50 of 17.5 µM against wild-type HIV-1 RT, serving as the foundational reference point in its chemical series [1]. This is 2.0-fold less potent than the 2-chloro analog A10 (8.62 µM) and 2.5-fold less potent than the 3-chloro analog A11 (6.87 µM), but 5.7-fold more active than the inactive 4-methyl analog A4 (>100 µM) [2][3].
| Evidence Dimension | Inhibitory potency against wild-type HIV-1 RT (IC50, µM) |
|---|---|
| Target Compound Data | 17.5 µM (A1, unsubstituted benzoyl) |
| Comparator Or Baseline | A10 (2-chlorobenzoyl): 8.62 µM; A11 (3-chlorobenzoyl): 6.87 µM; A4 (4-methylbenzoyl): >100 µM |
| Quantified Difference | 2.0-fold less than A10; 2.5-fold less than A11; 5.7-fold more than A4 |
| Conditions | ELISA-based colorimetric assay against wild HIV-1 RT enzyme using template-primer complex and dNTPs in lysis buffer. |
Why This Matters
This compound is the essential negative control and scaffold benchmark required for any SAR-driven lead optimization campaign targeting HIV-1 RT within this chemotype.
- [1] BindingDB Entry BDBM222413. IC50: 1.75E+4 nM (17.5 µM) for HIV-1 RT. View Source
- [2] BindingDB Entry BDBM222422. IC50: 8.62E+3 nM for HIV-1 RT. View Source
- [3] BindingDB Entry BDBM222416. IC50: >1.00E+5 nM for HIV-1 RT. View Source
